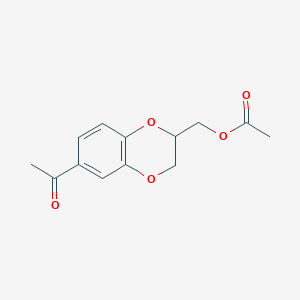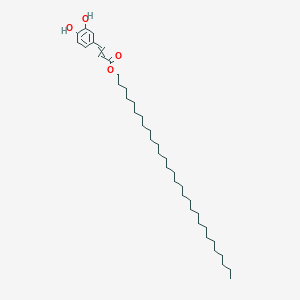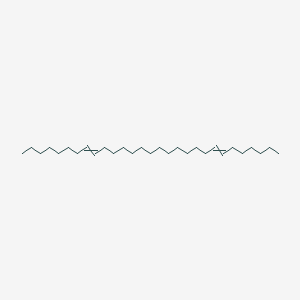
Nonacosa-7,21-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonacosa-7,21-diene is a long-chain hydrocarbon with the molecular formula C29H56. It is a type of diene, meaning it contains two double bonds within its carbon chain. This compound is of interest in various fields, including chemical ecology, where it has been identified as a component of insect pheromones .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Nonacosa-7,21-diene can be achieved through various organic synthesis methods. One common approach involves the use of cyclometallation reactions. For instance, the titanium-catalyzed intermolecular cross-cyclomagnesiation reaction of two allenes is a key step in the synthesis of this compound .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Nonacosa-7,21-diene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for dienes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated hydrocarbons.
Applications De Recherche Scientifique
Nonacosa-7,21-diene has several applications in scientific research:
Chemical Ecology: It is a component of insect pheromones, particularly in species like Drosophila melanogaster.
Biology: Studies on the role of pheromones in insect behavior often involve this compound.
Medicine: While direct medical applications are limited, understanding its role in biological systems can contribute to the development of new insect repellents or attractants.
Mécanisme D'action
The mechanism by which Nonacosa-7,21-diene exerts its effects is primarily through its role as a pheromone. In insects, it interacts with specific olfactory receptors, triggering behavioral responses such as mating or aggregation . The molecular targets are typically olfactory receptor neurons that are highly sensitive to this compound.
Comparaison Avec Des Composés Similaires
Heptacosa-7,11-diene: Another diene with similar pheromone activity in insects.
Pentacosa-7,11-diene: Also used in chemical ecology studies for its role in insect communication.
Uniqueness: Nonacosa-7,21-diene is unique due to its specific double bond positions and its role in the chemical communication of certain insect species. Its longer carbon chain compared to similar compounds may influence its volatility and interaction with olfactory receptors.
Propriétés
Numéro CAS |
180251-78-9 |
|---|---|
Formule moléculaire |
C29H56 |
Poids moléculaire |
404.8 g/mol |
Nom IUPAC |
nonacosa-7,21-diene |
InChI |
InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15-16,18H,3-12,14,17,19-29H2,1-2H3 |
Clé InChI |
XCRCESNAFBAKDM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=CCCCCCCCCCCCCC=CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride](/img/structure/B14266250.png)
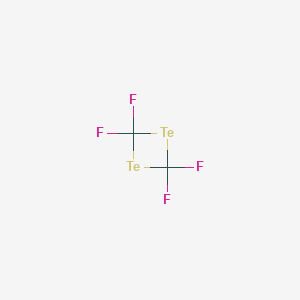
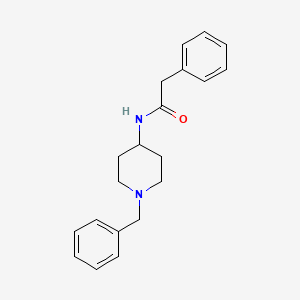
![[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone](/img/structure/B14266274.png)
![4-[(1,3-Dioxolan-4-yl)methyl]morpholine](/img/structure/B14266286.png)
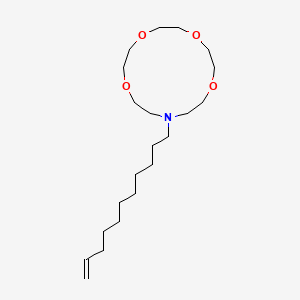
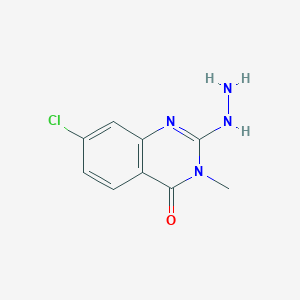
![N~1~,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine](/img/structure/B14266316.png)
![2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate](/img/structure/B14266324.png)

![Silane, [2-(4-chlorophenyl)ethyl]triethyl-](/img/structure/B14266346.png)
